3-Fluoro-5-hydroxypicolinic acid
Overview
Description
3-Fluoro-5-hydroxypicolinic acid is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and a hydroxyl group on the pyridine ring. These substituents confer distinct electronic and steric characteristics, making the compound valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-hydroxypicolinic acid typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with a fluoride source such as tetrabutylammonium fluoride in a solvent like dimethylformamide at room temperature . Another approach involves the use of complex fluorinating agents like aluminum fluoride and copper fluoride at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable fluorination techniques. These methods may include the use of continuous flow reactors to ensure efficient heat and mass transfer, thereby improving yield and purity. The choice of fluorinating agents and reaction conditions is optimized to minimize by-products and enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-hydroxypicolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of 3-fluoro-5-oxopyridine-2-carboxylic acid.
Reduction: Formation of 3-fluoro-5-aminopyridine-2-carboxylic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-hydroxypicolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism by which 3-Fluoro-5-hydroxypicolinic acid exerts its effects is largely dependent on its interaction with molecular targets. The fluorine atom’s strong electron-withdrawing nature can influence the compound’s binding affinity to enzymes and receptors. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-Fluoro-5-hydroxypyridine: Lacks the carboxylic acid group, making it less polar.
3-Hydroxypyridine-2-carboxylic acid: Lacks the fluorine atom, resulting in different electronic properties.
2-Fluoropyridine-3-carboxylic acid: Fluorine and carboxylic acid groups are positioned differently, affecting reactivity and binding properties.
Uniqueness: 3-Fluoro-5-hydroxypicolinic acid is unique due to the specific positioning of the fluorine and hydroxyl groups on the pyridine ring. This arrangement provides a distinct combination of electronic and steric effects, making it particularly valuable for applications requiring precise molecular interactions .
Properties
IUPAC Name |
3-fluoro-5-hydroxypyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO3/c7-4-1-3(9)2-8-5(4)6(10)11/h1-2,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUMHELXLSUNJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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